Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate
Description
Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate (CAS: 842137-77-3) is a heptacyclic pyrazole derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . Its structure comprises a seven-membered cycloheptane ring fused to a pyrazole moiety, with an ethyl ester group at the 3-position. The compound is primarily utilized in industrial and scientific research, though specific biological or pharmacological applications remain underexplored .
Properties
IUPAC Name |
ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-15-11(14)10-8-6-4-3-5-7-9(8)12-13-10/h2-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDQKFKVGKGCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cycloheptanone derivative with hydrazine to form the pyrazole ring, followed by esterification with ethyl chloroformate . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or dihydropyrazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate has garnered attention for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit a range of biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
- Antimicrobial Properties : Similar pyrazole compounds have been reported to exhibit antimicrobial effects against various pathogens. This suggests that this compound could be explored for its potential use in treating infections .
- Anticancer Activity : The pyrazole ring is frequently associated with anticancer activity. Compounds derived from pyrazoles have shown promising results in preclinical studies targeting different cancer types . this compound may also exhibit similar properties.
Biological Interaction Studies
Research into the interactions of this compound with biological targets is ongoing. Initial findings suggest that it may bind effectively to specific receptors involved in inflammatory and cancer pathways. However, comprehensive studies are required to elucidate the full spectrum of its biological interactions and therapeutic implications .
Synthetic Routes
Several synthetic methods have been reported for the preparation of this compound. These methods often involve multi-step reactions that utilize readily available precursors and reagents. The synthesis typically focuses on optimizing yield and purity to facilitate further biological testing .
Mechanism of Action
The mechanism of action of Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Hexacyclic vs. Heptacyclic Pyrazole Derivatives
A key distinction lies in ring size. For example, ethyl 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate (hexacyclic) exhibits a 58% synthesis yield, compared to 50% for its heptacyclic analog, ethyl 2-phenyl-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-5-carboxylate . The reduced yield in heptacyclic systems may reflect steric challenges during cyclization. Notably, the target compound’s ethyl ester at the 3-position (vs. 5-position in the hexacyclic analog) could further influence reactivity and molecular interactions.
Heterocyclic Modifications
- Pyrrole vs. Pyrazole Systems: Derivatives like 4,5,6,7-tetrahydrocyclohepta[b]pyrrol-8(1H)-one replace pyrazole with a pyrrole ring and introduce a ketone group.
- Triazolo-Pyrazine Hybrids: Compounds such as ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate demonstrate the incorporation of fused triazolo-pyrazine systems, which are explored in medicinal chemistry for kinase inhibition .
Substituent Effects
- Ester Position : The target compound’s 3-carboxylate group contrasts with analogs like ethyl 2-phenylcyclohepta[c]pyrazole-5-carboxylate , where ester placement affects lipophilicity and binding affinity. For instance, the 3-position may enhance steric accessibility for enzyme active sites compared to bulkier substituents .
Research and Application Gaps
- Physicochemical Data : Critical parameters like melting point, solubility, and partition coefficient (logP) are unreported, limiting comparative analyses .
Biological Activity
Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family. It has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 208.26 g/mol
- CAS Number : 144148-41-4
- Synonyms : Cyclohepta[c]pyrazole-3-carboxylic acid ethyl ester, among others.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Its activities can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, studies on similar structures have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Insecticidal Activity
The compound has been evaluated for its potential as an insect growth regulator. Bioassays demonstrated that certain derivatives possess moderate to good larvicidal activities against mosquito larvae and other pest species . The efficacy of these compounds may be attributed to their ability to disrupt hormonal regulation in insects.
3. Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. In particular, its derivatives have been studied as phosphodiesterase (PDE) inhibitors which play a critical role in various physiological processes . The structure-activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance inhibitory potency.
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized a series of derivatives based on the pyrazole framework and evaluated their biological activities. Among them, compounds with electron-withdrawing groups at specific positions exhibited higher inhibitory activity against targeted enzymes . For instance:
- Compound 12c showed an inhibition percentage of 56.45% at a concentration of 10 μM.
Case Study 2: Insect Growth Regulation
Another study assessed the insecticidal potential by testing several acetamido derivatives against mosquito larvae. The results indicated that some derivatives had larvicidal activities comparable to established insecticides .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
Q & A
Q. What are the best practices for handling and disposal of this compound given limited safety data?
- Methodological Answer: Assume acute toxicity and use PPE (gloves, fume hoods). Follow REACH guidelines for phase-in substances, including pre-registration for hazardous byproducts. Dispose via licensed waste management services, as advised in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
